![molecular formula C18H25NO2S B2423430 3,7-Di-tert-butylnaphthalene-1-sulfonamide CAS No. 109688-05-3](/img/structure/B2423430.png)
3,7-Di-tert-butylnaphthalene-1-sulfonamide
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Description
3,7-Di-tert-butylnaphthalene-1-sulfonamide (DBNSA) is a sulfonamide derivative of naphthalene, a polyaromatic hydrocarbon. It is a white, crystalline solid that has a wide range of applications in the research and industrial fields. DBNSA is used as a surfactant, a corrosion inhibitor, a catalyst, and a solvent. In the scientific research field, DBNSA has been used in a variety of experiments, including organic synthesis, catalytic reactions, and biochemistry studies.
Scientific Research Applications
Synthesis and Characterization
The chemical compound 3,7-Di-tert-butylnaphthalene-1-sulfonamide has been studied in various contexts within scientific research. One significant application involves the synthesis and characterization of related polymers. For example, Pschirer et al. (2000) reported the synthesis and structural characterization of the novel polynaphthylene-ethynylene system, poly[1,5-(3,7-di-tert-butyl)naphthyleneethynylene], which was obtained by efficient alkyne metathesis of 1,5-dipropynyl-3,7-di-tert-butylnaphthalene (Pschirer et al., 2000). This study opens avenues for understanding the material properties and potential applications of such polymers in various fields.
Photoluminescence and Electroluminescence
In the realm of material sciences, the compound and its derivatives have shown potential in photoluminescent and electroluminescent applications. Pschirer et al. (2001) synthesized a series of random copolymers composed of phenyleneethynylene and 3,7-di-tert-butylnaphthalene units. These copolymers exhibited efficient blue solid-state emission, which can be fine-tuned according to their naphthalene content, differing greatly from that of standard dialkyl-PPE. This property is of significant interest in the development of optical and electronic devices (Pschirer et al., 2001).
Catalysis
The compound and its derivatives have been used as catalysts in various chemical reactions, indicating their potential in synthetic organic chemistry. For instance, tert-Butyl hydroperoxide has been shown to efficiently convert a wide variety of sulfides to sulfoxides and sulfones, offering the advantage that one product or the other can be obtained in high purity by a modest variation of conditions (Wang et al., 2002). Such studies highlight the versatility and efficacy of 3,7-Di-tert-butylnaphthalene-1-sulfonamide and its derivatives in facilitating and optimizing chemical transformations.
properties
IUPAC Name |
3,7-ditert-butylnaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c1-17(2,3)13-8-7-12-9-14(18(4,5)6)11-16(15(12)10-13)22(19,20)21/h7-11H,1-6H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZYSWATIIRKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2C=C1)C(C)(C)C)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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